but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine: is a complex organic compound that combines the structural features of but-2-enedioic acid and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by its coupling with but-2-enedioic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .
Mechanism of Action
The mechanism of action of but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering specific cellular responses. The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Butenedioic Acid Derivatives: These compounds share the butenedioic acid moiety and may undergo similar chemical reactions.
Uniqueness: But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
207572-62-1 |
---|---|
Molecular Formula |
C25H31NO4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OASPNIMFGJVLES-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.